HC Blue no. 11

Description

Historical Context and Chemical Class Development

The history of synthetic hair dyes is deeply intertwined with the chemistry of aromatic amines, including phenylenediamines. The foundational discovery in hair dye chemistry dates back to 1907 with Eugène Schueller's work on p-phenylenediamine (B122844) (PPD), which leveraged the color-creating oxidation of this compound acs.orgresearchgate.netcompoundchem.com. p-Phenylenediamine and its derivatives became key "primary intermediates" in permanent (oxidative) hair dyes, reacting with oxidizing agents like hydrogen peroxide to form color molecules within the hair shaft compoundchem.comnih.gov.

The development of semi-permanent and temporary hair colorants, which deposit color onto the hair surface without significant chemical alteration, also saw the rise of different dye classes. In the mid-20th century, nitrobenzene (B124822) derivatives, including nitroaminophenols and nitrophenylenediamines, were employed in early semi-permanent hair colorants to achieve specific tones, such as gold and red sci-hub.se. Unlike their p-phenylenediamine counterparts, 2-nitro-substituted phenylenediamines are generally not readily oxidizable and thus function effectively as direct dyes googleapis.com. The demand for bluer shades in semi-permanent hair colorants led to research into N-substitution of compounds like 2-nitro-p-phenylenediamine, which resulted in bathochromic shifts (red-shifts in absorption spectra), enabling the creation of blue-violet hues sci-hub.se. HC Blue no. 11 is a product of this evolutionary path, belonging to a class of direct dyes derived from nitro-substituted phenylenediamines.

Academic Research Trajectories of Related Compounds

Academic research concerning nitro-substituted phenylenediamines and their derivatives has spanned several decades, focusing on synthesis, chemical properties, metabolic pathways, and potential biological activities. Studies have explored various synthetic routes to nitro-substituted phenylenediamines, often involving the reaction of fluoronitroanilines with amines or other chemical transformations google.comresearchgate.net.

Research has also delved into the metabolic fate of these compounds, particularly in the context of their use in hair dyes. For instance, studies on the N-acetylation of nitro-p-phenylenediamine by rat liver cytosolic enzymes have elucidated regioselectivity and the steric influence of the nitro group on enzymatic reactions, identifying key urinary metabolites jst.go.jp. Furthermore, investigations into the chemical stability and reactivity of these dye molecules are crucial for understanding their performance and longevity in hair coloring applications smolecule.comeuropa.eu. The ongoing pursuit of novel dye shades and improved performance characteristics continues to drive research into the synthesis and application of substituted phenylenediamines and related chromophores.

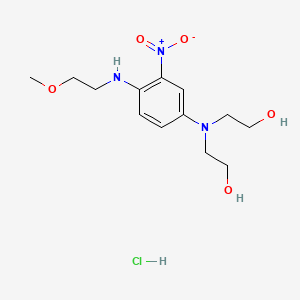

Structure

3D Structure of Parent

Properties

IUPAC Name |

2-[N-(2-hydroxyethyl)-4-(2-methoxyethylamino)-3-nitroanilino]ethanol;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21N3O5.ClH/c1-21-9-4-14-12-3-2-11(10-13(12)16(19)20)15(5-7-17)6-8-18;/h2-3,10,14,17-18H,4-9H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTMWPZKEYRLDJV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCNC1=C(C=C(C=C1)N(CCO)CCO)[N+](=O)[O-].Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22ClN3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30238394 | |

| Record name | HC Blue no. 11 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30238394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

335.78 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

910463-51-3 | |

| Record name | HC Blue 11 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=910463-51-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | HC Blue no. 11 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0910463513 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | HC Blue no. 11 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30238394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | HC BLUE NO. 11 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/83ZYM95HPE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Chemical Profile of Hc Blue No. 11

HC Blue no. 11 is a synthetic dye belonging to the nitro-substituted phenylenediamine family. Its chemical structure and properties are central to its function as a direct dye in hair coloring.

Table 1: Chemical Identity of this compound

| Property | Detail |

| Common Name | This compound |

| CAS Number | 23920-15-2 (free base) / 910463-51-3 (hydrochloride) |

| IUPAC Name | Ethanol, 2,2'-((4-((2-methoxyethyl)amino)-3-nitrophenyl)imino)bis-, monohydrochloride (for the hydrochloride salt) |

| Molecular Formula | C₁₃H₂₁N₃O₅ (free base) / C₁₃H₂₂ClN₃O₅ (hydrochloride) |

| Molecular Weight | 299.33 g/mol (free base) / 335.78 g/mol (hydrochloride) |

| Chemical Class | Nitro-substituted phenylenediamine derivative; Direct Dye |

| Structure | Features a central phenylenediamine core substituted with a nitro group, a methoxyethylamino group, and two hydroxyethyl (B10761427) groups. |

The presence of the nitro group and the specific arrangement of amino and hydroxyl functionalities contribute to this compound's chromophoric properties, enabling it to absorb and reflect light in a manner that results in a blue hue ontosight.ai. The hydroxyethyl groups enhance its solubility in aqueous formulations, which is advantageous for its incorporation into hair dye products ontosight.aieuropa.eu. The compound is utilized in hair dye formulations, typically at concentrations up to 2% europa.eu.

Applications and Research in Dye Chemistry

Analysis of Synthetic Byproducts and Impurity Profiles

The synthesis of this compound, like that of other complex organic dyes, can yield a variety of byproducts and impurities. These can originate from unreacted starting materials, incomplete reactions, side reactions, or degradation during synthesis and purification. Understanding and controlling these impurities is crucial for product quality and regulatory compliance.

This compound, chemically identified as 1-[(2′-methoxyethyl) amino]-2-nitro-4-[di-(2′-hydroxyethyl)amino]benzene or 2,2'-((4-((2-methoxyethyl)amino)-3-nitrophenyl)imino)diethanol gazette.govt.nzgs1.org, is subject to stringent purity requirements in cosmetic applications. Regulatory bodies often define specific impurity profiles that must be met. For this compound, these typically include limits on ash content, total sulfur, polycyclic aromatic hydrocarbons (PAHs) such as benzo(a)pyrene and dibenz(a,h)anthracene, and heavy metals like arsenic, lead, and mercury gazette.govt.nzagc.gov.sgfrim.gov.my. A minimum purity of over 97% is generally required gazette.govt.nzfrim.gov.my. Furthermore, due to the potential for nitrosating agents to react with amine-containing compounds, a maximum nitrosamine (B1359907) content is specified, necessitating storage in nitrite-free containers agc.gov.sgeuropa.eu.

Table 1: Regulatory Impurity Profile Requirements for this compound

| Impurity/Parameter | Specification Limit | Source(s) |

| Purity | > 97% | gazette.govt.nzfrim.gov.my |

| Ash Content | ≤ 0.15% | gazette.govt.nzagc.gov.sgfrim.gov.my |

| Total Sulphur | ≤ 0.65% | gazette.govt.nzagc.gov.sgfrim.gov.my |

| Total Polycyclic Aromatic Hydrocarbons (PAH) | ≤ 500 ppb | gazette.govt.nzagc.gov.sg |

| Benzo(a)pyrene | ≤ 5 ppb | gazette.govt.nzagc.gov.sg |

| Dibenz(a,h)anthracene | ≤ 5 ppb | gazette.govt.nzagc.gov.sg |

| Total Arsenic (As) | ≤ 3 ppm | gazette.govt.nzagc.gov.sgfrim.gov.my |

| Total Lead (Pb) | ≤ 10 ppm | gazette.govt.nzagc.gov.sgfrim.gov.my |

| Total Mercury (Hg) | ≤ 1 ppm | gazette.govt.nzagc.gov.sgfrim.gov.my |

| Nitrosamines | ≤ 50 μg/kg | agc.gov.sgeuropa.eu |

General dye manufacturing processes can generate various byproducts. These often include unreacted starting materials, intermediates that did not fully convert, and incomplete dye molecules epa.gov. Waste streams can also arise from material handling, spills, and residues from reaction vessels or distillation processes epa.gov. Side reactions, which are common in complex organic synthesis, can lead to the formation of unintended compounds. For instance, in the synthesis of similar dye classes, side reactions might involve the self-coupling of precursor molecules or oxidation of functional groups, potentially yielding compounds like aldehydes, ketones, or phenolic derivatives srce.hrscispace.comeuropa.eu. Inorganic ions, such as sulfates or chlorides, may also be present, potentially originating from the dye's functional groups or reaction conditions srce.hrscispace.com.

Purification techniques, such as precipitation and dialysis, are employed to remove these by-products and impurities, thereby achieving the required product specifications googleapis.comnasa.gov. Analytical methods like High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Mass Spectrometry/Mass Spectrometry (MS/MS) are critical for identifying and quantifying these impurities srce.hrscispace.comjwent.netresearchgate.net.

Chromatographic Separation Techniques

Chromatographic methods are indispensable for separating complex mixtures, assessing purity, and quantifying components. For dye compounds like this compound, High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are commonly employed.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

HPLC is a powerful quantitative and qualitative analytical technique used to separate, identify, and quantify components in a mixture. For hair dyes, HPLC methods are often developed to ensure product purity, monitor stability, and identify potential impurities or degradation products.

A typical HPLC method for analyzing hair dyes involves reverse-phase chromatography, often utilizing C18 or amide-bonded silica (B1680970) columns dmu.dk. Mobile phases commonly consist of a gradient mixture of aqueous buffers (e.g., phosphate (B84403) buffers) and organic solvents like acetonitrile (B52724) or methanol, adjusted for optimal separation dmu.dk. Detection is frequently performed using a photodiode array (PDA) detector, which allows for the acquisition of UV-Vis spectra across a range of wavelengths (e.g., 200-400 nm) for each eluting peak. This enables not only quantification but also the identification of compounds based on their characteristic UV-Vis absorption profiles, facilitating the creation of spectral libraries for comparison with known standards dmu.dk. While specific method development and validation data for this compound were not found in the reviewed literature, these general principles are widely applied to similar dye compounds europa.eucir-safety.orgfda.gov.tw. HPLC has also been used to analyze metabolites of related hair dyes nih.gov.

Thin-Layer Chromatography (TLC) Applications for Purity Assessment

Thin-Layer Chromatography (TLC) is a simpler, cost-effective chromatographic technique often used for rapid purity checks, identification, and monitoring reaction progress. It involves separating compounds based on their differential partitioning between a stationary phase (typically silica gel or alumina (B75360) coated on a plate) and a mobile phase.

For dye analysis, TLC can be employed to assess the purity of this compound by separating it from potential synthetic by-products or degradation products. After development in a suitable solvent system, the spots are visualized, often using UV light or specific chemical spray reagents, such as Fast Blue B for certain dye classes unodc.org. The retention factor (Rf) value, which represents the ratio of the distance traveled by the spot to the distance traveled by the solvent front, serves as a characteristic parameter for identification umich.edu. TLC has been reported for the determination of related hair dyes in biological fluids and for general analysis in cosmetic products nih.govfda.gov. While specific TLC methods and Rf values for this compound are not detailed in the provided sources, the technique remains a valuable tool for initial purity screening umich.edufda.gov.

Spectroscopic Elucidation of Molecular Structure

Spectroscopic techniques are crucial for determining the molecular structure and confirming the identity of chemical compounds by analyzing their interaction with electromagnetic radiation.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy probes the vibrational modes of molecules, providing information about the functional groups present. The characteristic absorption frequencies are sensitive to bond strength, atomic masses, and molecular geometry. The structure of this compound, featuring an aromatic ring, a nitro group, secondary and tertiary amine functionalities, ether linkages, and alcohol groups, would exhibit distinct IR absorption bands.

Based on the known functional groups and general IR absorption correlations, the following characteristic bands are expected for this compound:

Table 3.2.1.1: Expected Infrared Absorption Bands for this compound

| Functional Group | Expected IR Absorption Range (cm⁻¹) | Assignment |

| Aromatic C-H stretch | 3100-3000 | Unsaturated C-H stretching |

| Aliphatic C-H stretch | 3000-2850 | CH₂, CH₃ stretching |

| Secondary Amine N-H stretch | 3500-3300 | -NH- stretching (if present in the molecule) |

| Alcohol O-H stretch | 3700-3584 (sharp, non-H-bonded) | -OH stretching |

| Nitro (-NO₂) stretch | 1550-1500 (asymmetric) | Asymmetric stretching of -NO₂ |

| Nitro (-NO₂) stretch | 1370-1300 (symmetric) | Symmetric stretching of -NO₂ |

| Aromatic C=C stretch | 1600-1450 | Ring vibrations |

| C-O stretch (Alcohol/Ether) | 1260-1000 | C-O stretching of alcohols and ethers |

| C-N stretch (Amine) | 1340-1020 | C-N stretching of amines |

Specific IR spectral data for this compound were not available in the reviewed literature. However, the presence of these characteristic bands would confirm the molecular structure and purity of the synthesized compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Characterization

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing information about its electronic transitions, particularly those involving π-electrons and non-bonding electrons. The light-absorbing groups responsible for color are known as chromophores. Conjugated systems, such as those found in aromatic rings with electron-withdrawing or electron-donating groups, typically exhibit strong absorption in the UV-Vis region.

This compound contains a nitro group and amine functionalities attached to an aromatic ring, forming a conjugated system. This arrangement is expected to act as a chromophore, responsible for the compound's blue color and its absorption in the visible or near-UV spectrum. Generally, the extent of conjugation and the nature of substituents influence the wavelength of maximum absorption (λmax) and the molar absorptivity (ε) du.edu.egmsu.edulibretexts.org. For instance, related dyes like HC Blue no. 2 show absorption peaks in the UV region (around 263 nm) and a secondary peak in the visible region (around 531-534 nm) cir-safety.org. While specific λmax values for this compound were not found, UV-Vis spectroscopy is essential for its characterization and quality control, confirming the presence of the chromophoric system.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (e.g., 1H NMR, 13C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for detailed structural elucidation of organic molecules. It provides information about the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) nuclei. The chemical shifts, splitting patterns (coupling constants), and signal intensities in NMR spectra allow for the unambiguous assignment of atoms within the molecule.

For this compound, ¹H NMR would reveal signals corresponding to the protons of the aromatic ring, the methoxyethyl group, the two ethanolamine (B43304) chains, and the amine protons. ¹³C NMR would provide signals for all unique carbon atoms in the molecule, including those in the aromatic ring, nitro group, ether, and aliphatic chains. The presence of specific functional groups and their connectivity can be deduced from the characteristic chemical shifts and coupling patterns mdpi.comdiva-portal.org. For example, aromatic protons typically resonate in the 6.5-8.5 ppm range, while aliphatic protons appear at higher field (lower ppm values). Hydroxyl protons (-OH) often appear as broad singlets, and their chemical shift can be concentration and solvent dependent.

While NMR is a standard technique for confirming the structure of synthesized compounds, specific ¹H and ¹³C NMR data for this compound were not available in the provided search results. Nevertheless, NMR spectroscopy remains a critical tool for verifying the precise structure and purity of this compound during its development and manufacturing.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass Spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to elucidate its structure through the analysis of fragmentation patterns shimadzu.comlibretexts.orgnih.gov. In MS, molecules are ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). This process generates a mass spectrum, which is a plot of ion intensity versus m/z shimadzu.commsu.edu.

For complex mixtures, such as those found in cosmetic formulations, hyphenated techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are commonly employed. These methods combine the separation power of chromatography with the detection capabilities of mass spectrometry, allowing for the identification and quantification of individual components fda.gov.twmdpi.com. LC-MS/MS offers enhanced sensitivity and specificity by fragmenting selected precursor ions and detecting characteristic product ions, thereby providing a unique spectral fingerprint for identification nih.govfda.gov.twmdpi.com.

While specific, detailed fragmentation patterns for this compound were not extensively detailed in the reviewed literature, the general principles of MS apply. The technique would involve ionizing this compound, determining its molecular ion mass, and then inducing fragmentation to produce smaller ions. These fragment ions, along with the molecular ion, form a characteristic pattern that aids in confirming the compound's structure and identity libretexts.orgmsu.edu. The ability of MS to determine molecular weight is a primary output, essential for confirming the identity of the compound shimadzu.comnih.gov.

Quantitative Determination Methods in Various Matrices

The accurate quantification of this compound in different matrices, particularly cosmetic products, is critical for quality control and regulatory compliance. Several analytical techniques are utilized for this purpose, often involving sample preparation steps to isolate and concentrate the analyte before instrumental analysis.

UV-Visible (UV-Vis) Spectrophotometry: UV-Vis spectrophotometry is a common method for analyzing colored compounds like dyes. It measures the absorbance of light at specific wavelengths. For this compound, characteristic absorption maxima (λmax) have been identified, which can be used for its spectrophotometric analysis europa.eu.

| Parameter | Value | Source |

| λmax (nm) | 264 | europa.eu |

| λmax (nm) | 555 | europa.eu |

While UV-Vis spectrophotometry can provide quantitative data, its effectiveness is limited when analyzing mixtures of dyes, as spectral overlap can occur fda.gov. Therefore, chromatographic separation is often coupled with UV-Vis detection (e.g., HPLC-DAD) or more sensitive MS detection for more robust quantitative analysis.

High-Performance Liquid Chromatography (HPLC) and LC-MS/MS: HPLC, often coupled with Diode Array Detection (DAD) or Mass Spectrometry (MS/MS), is a widely adopted technique for the quantitative determination of dyes in complex matrices such as cosmetics and food products fda.gov.twmdpi.comfda.govupm.edu.my. These methods typically involve sample extraction, often utilizing Solid-Phase Extraction (SPE) for purification and concentration, followed by chromatographic separation on stationary phases like C18 columns fda.govupm.edu.my. The mobile phase usually consists of a gradient mixture of aqueous buffers and organic solvents fda.gov.twupm.edu.my.

The performance of these quantitative methods is evaluated through parameters such as Limit of Detection (LOD), Limit of Quantification (LOQ), recovery rates, and precision. While specific validated quantitative methods for this compound were not detailed in the provided search results, studies analyzing similar hair dyes in cosmetic and food matrices demonstrate the typical performance metrics achievable.

| Analytical Parameter | Typical Range/Value | Matrix Context | Source |

| Limit of Quantification (LOQ) | 0.02 – 1.0 µg/mL | Cosmetics / Food | mdpi.comupm.edu.my |

| Recovery (%) | 83.32 – 108.39 | Cosmetics | mdpi.com |

| Recovery (%) | 90.8 – 105.6 | Food | upm.edu.my |

| Precision (%RSD) | 0.02 – 9.99 | Cosmetics | mdpi.com |

| Precision (%RSD) | 2.71 – 6.31 | Food | upm.edu.my |

Stability studies have also indicated that this compound can remain relatively stable in acidic solutions over 24 hours europa.eu, and similar dyes have shown stability in cosmetic formulations for extended periods europa.eu, which is important for reliable quantitative analysis.

Compound Name List:

this compound

HC Blue no. 1

HC Blue no. 2

HC Blue no. 10

HC Blue no. 12

HC Blue no. 15

HC Yellow No. 2

HC Yellow No. 4

HC Yellow No. 5

HC Red No. 1

HC Red No. 3

N-Nitrosodiethanol-amine

2-Propanol

Starch

PEG 800

Phosphates

Boron

Lead

Mercury

Arsenic

Iron

2-([4-(methyl-amino)-3-nitrophenyl]imino)ethanol

4-fluoro-3-nitrobenzen-amine

ethylene (B1197577) oxide

4-Methyl-m-phenylenediamine

Acid orange 3

Basic blue 7

Basic red 51

Disperse black 9

Basic orange 31

Basic yellow 87

HC blue No.16

Basic blue 99

1,3-Bis-(2,4-diamino- phenoxy)propane

2,6-Dimethoxy-3,5- pyridiendiamine

Acid blue 62

Disperse blue 1

Tetraaminopyrimidine

2,5,

Disperse Brown 1

Disperse Orange 3

Solvent Orange 4

Disperse Yellow 3

Solvent Orange 7

Solvent Red 24

Basic Blue 26

Basic Red 2

Basic Yellow 28

Δ(9)-tetrahydrocannabinol (THC)

11-hydroxy-Δ(9)-tetrahydrocannabinol (11-OH-THC)

11-nor-9-carboxy-Δ(9)-tetrahydrocannabinol (THC-COOH)

The available scientific literature does not provide specific data on the environmental fate and degradation mechanisms of this compound. While general information on the degradation of dyes and organic compounds through abiotic and biotic processes exists, detailed research findings, identification of photodegradation products, hydrolytic stability kinetics, oxidative degradation pathways, or biotic degradation processes specifically for this compound are not present in the retrieved search results.

The searches did yield information about this compound in the context of its use in hair coloring products, noting its chemical structure contains secondary and tertiary amine groups, which can be prone to nitrosation nih.govresearchgate.neteuropa.eu. However, this information does not pertain to its environmental fate or degradation mechanisms in environmental systems. Other search results discussed the degradation of different dyes, such as Methylene Blue or Basic Blue 11, using various advanced oxidation processes or photocatalysis scielo.brresearchgate.netresearchgate.netrsc.orgresearchgate.netfortunejournals.comacs.org, or general degradation pathways for other chemical classes nagra.cheurochlor.orgecetoc.orgnoaa.govpnnl.govscience.govncl.ac.ukmdpi.com.

Without specific studies on this compound's environmental fate and degradation pathways, it is not possible to generate the detailed article with the requested structure and data tables.

Environmental Fate and Degradation Mechanisms of Hc Blue No. 11

Biotic Degradation Processes

Microbial Transformation and Mineralization Studies

Microbial transformation and mineralization are key processes for the degradation of organic pollutants, including dyes, in the environment. Microorganisms, such as bacteria, fungi, and algae, can break down complex dye molecules into simpler, less harmful substances, or even mineralize them into carbon dioxide, water, and inorganic salts. This process often involves enzymatic pathways, with enzymes like laccases, peroxidases, and azoreductases playing significant roles in dye breakdown. mdpi.comfrontiersin.orgwrc.org.zacopernicus.orgnih.gov

Studies on dye degradation often focus on identifying microbial consortia or specific strains capable of efficiently decolorizing and mineralizing dyes. The effectiveness of microbial degradation depends on factors such as the adaptability of the microorganisms, the presence of suitable enzymes, and environmental conditions like pH, temperature, and nutrient availability. mdpi.comwrc.org.za

Identification of Biotransformation Products

The biotransformation of dyes can lead to the formation of various intermediate products. Identifying these biotransformation products is crucial for understanding the degradation pathways and assessing the potential toxicity of the breakdown products. Techniques such as High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) are commonly used for this purpose. researchgate.netresearchgate.net

For example, studies on the photocatalytic degradation of similar dyes have identified N-de-alkylation and oxidative degradation as key processes, leading to the formation of N-hydroxyalkylated intermediates. researchgate.net The identification of these intermediates helps in proposing reaction mechanisms for the degradation process.

Adsorption and Desorption Phenomena in Environmental Compartments

Adsorption is a significant process for the removal of dyes from aqueous solutions and their subsequent fate in environmental compartments like soil and sediment. It involves the accumulation of the dye molecules onto the surface of solid materials.

Interaction with Soil and Sediment Components

Soil and sediment components, particularly organic matter, clay minerals, and metal oxides, can act as adsorbents for dyes. The interaction between dyes and these components is influenced by the chemical properties of both the dye and the adsorbent, as well as environmental conditions. rsc.orgcanada.caresearchgate.net

Dyes can interact with soil and sediment through various mechanisms, including electrostatic attraction, hydrogen bonding, and π-π interactions. The surface charge of the adsorbent, which is often dependent on pH, plays a crucial role in electrostatic interactions. For instance, positively charged dye molecules would be attracted to negatively charged surfaces, and vice versa. mdpi.comrsc.orgresearchgate.netresearchgate.netrsc.org

Adsorption Isotherms and Kinetics

Adsorption isotherms describe the relationship between the amount of dye adsorbed by the adsorbent and the concentration of the dye in the solution at equilibrium. Common isotherm models used to describe dye adsorption include the Langmuir and Freundlich models. mdpi.comrsc.orgresearchgate.netfrontiersin.orgmdpi.comacs.orgpreprints.orgresearchgate.net

Langmuir Isotherm: Assumes monolayer adsorption onto a homogeneous surface with a finite number of adsorption sites. mdpi.comrsc.orgfrontiersin.orgacs.org

Freundlich Isotherm: Describes multilayer adsorption on a heterogeneous surface, where adsorption capacity increases with increasing concentration. mdpi.comrsc.orgresearchgate.netmdpi.compreprints.orgresearchgate.net

Adsorption kinetics studies, on the other hand, investigate the rate at which adsorption occurs. Models like the pseudo-first-order and pseudo-second-order kinetic models are often used to describe the adsorption process. mdpi.comrsc.orgresearchgate.netfrontiersin.orgacs.org

Mechanisms of Adsorption (e.g., Electrostatic, π-π Interactions, Hydrogen Bonding)

The mechanisms driving the adsorption of dyes onto various materials are multifaceted and can involve a combination of physical and chemical interactions:

Electrostatic Attraction: Occurs due to the difference in charge between the dye molecules and the adsorbent surface. For cationic dyes, a negatively charged surface will enhance adsorption. mdpi.comrsc.orgresearchgate.netresearchgate.netrsc.org

π-π Interactions: Involves the attraction between aromatic rings in the dye molecules and similar structures on the adsorbent surface. mdpi.comrsc.orgresearchgate.netresearchgate.netrsc.org

Hydrogen Bonding: Formed between functional groups on the dye and the adsorbent, such as hydroxyl (-OH) or amino (-NH) groups. mdpi.comrsc.orgresearchgate.netresearchgate.net

These interactions are often elucidated through spectroscopic techniques like Fourier Transform Infrared (FTIR) spectroscopy, which can identify changes in functional groups after adsorption. mdpi.comrsc.orgresearchgate.netresearchgate.net

Environmental Mobility and Distribution

The environmental mobility and distribution of HC Blue No. 11 would be governed by its physical and chemical properties, as well as its interactions with environmental matrices. Dyes with low water solubility and a high affinity for soil/sediment components tend to have lower mobility and are more likely to accumulate in soils and sediments. canada.ca Conversely, highly soluble dyes may be more mobile in aquatic systems and groundwater.

Factors influencing mobility include:

Solubility: Affects how readily a substance dissolves and moves in water.

Adsorption/Desorption: The strength of binding to soil/sediment particles influences its movement. Strong adsorption reduces mobility. rsc.orgmdpi.compreprints.orgresearchgate.netresearchgate.net

Partitioning: Distribution between different environmental compartments (water, soil, air).

Degradation Rates: The persistence of the compound in different environments.

Without specific data on this compound, its precise environmental mobility and distribution patterns remain speculative.

Leaching Potential in Soil Systems

Leaching potential refers to a chemical compound's tendency to move through soil profiles, driven by water infiltration. This mobility is a critical factor in assessing the risk of groundwater contamination. Environmental assessments typically quantify leaching potential through parameters such as the soil organic carbon-water (B12546825) partition coefficient (Koc). The Koc value represents the tendency of a chemical to adsorb to organic matter in the soil. A lower Koc value indicates weaker adsorption, suggesting higher mobility and a greater potential for leaching into deeper soil layers and groundwater chemsafetypro.comacs.org. Conversely, a higher Koc value implies stronger adsorption, reducing mobility and leaching potential.

However, specific data regarding the Koc value or other direct measures of soil mobility for this compound were not identified in the reviewed scientific literature. The Safety Data Sheet (SDS) for Pacific Blue HC Colorant, which may contain this compound as an ingredient, explicitly states that "No information available" exists for its mobility in environmental media turffuel.com. Without specific experimental data or reliable estimations for this compound, its leaching potential in soil systems cannot be definitively characterized.

Table 1: Leaching Potential Indicators for this compound

| Parameter | Value for this compound | Notes |

| Koc | Data not available | Indicates potential for soil mobility. |

| Mobility | No information available | As stated in SDS turffuel.com. |

Volatilization from Aqueous and Soil Phases

Volatilization describes the process by which a chemical transitions from a liquid or solid phase into a gaseous state. This is a significant pathway for the removal of substances from water bodies and soil surfaces into the atmosphere. The propensity for volatilization is primarily determined by a compound's vapor pressure and its Henry's Law Constant. Vapor pressure indicates the tendency of a substance to evaporate at a given temperature, while the Henry's Law Constant quantifies the equilibrium partitioning of a chemical between the air and water phases; a higher Henry's Law Constant suggests a greater tendency to volatilize from water epa.govwikipedia.orgbyjus.com.

Comprehensive data on the vapor pressure or Henry's Law Constant for this compound were not found in the available scientific literature. The SDS for Pacific Blue HC Colorant indicates a lack of information regarding the compound's mobility in environmental media turffuel.com, which would encompass its behavior concerning volatilization. Consequently, the potential for this compound to volatilize from aqueous or soil environments remains uncharacterized based on the current data.

Table 2: Volatilization Indicators for this compound

| Parameter | Value for this compound | Notes |

| Vapor Pressure | Data not available | Indicates tendency to evaporate. |

| Henry's Law Constant | Data not available | Indicates partitioning between air and water. |

| Volatilization Potential | No information available | As stated in SDS turffuel.com. |

Compound List:

this compound

Regulatory Framework and Historical Context of Use Excluding Safety Assessments

Evolution of Regulatory Classifications for Direct Dyes

The classification of hair dyes has historically been based on their permanence and mechanism of action. europa.eu Direct dyes, such as HC Blue No. 11, belong to the category of non-oxidative hair dyes, which also includes temporary and semi-permanent colorants. cosmileeurope.eufreyrsolutions.com Unlike permanent (oxidative) dyes that involve a chemical reaction with hydrogen peroxide to form color molecules within the hair shaft, direct dyes are pre-colored molecules that deposit on the hair surface and can penetrate the cuticle to some extent. europa.eucosmileeurope.eu

The regulatory landscape for these dyes has transitioned from relatively simple oversight to a more structured and scientifically rigorous framework. Initially, the use of synthetic organic dyes in the 19th and 20th centuries was a significant shift from traditional plant-based colorants. personalcaremagazine.com In the United States, the Federal Food, Drug, and Cosmetic Act of 1938 established a framework for the regulation of cosmetics, including a specific exception for coal-tar hair dyes from certain listing requirements, provided they carry a warning label. sci-hub.sefda.gov

In the European Union, hair dyes are regulated under the Cosmetics Regulation (EC) No. 1223/2009. freyrsolutions.comtaobe.consulting This regulation requires a pre-market safety assessment for all cosmetic ingredients, including hair dyes. naturvital.co.uk The Scientific Committee on Consumer Safety (SCCS) is responsible for evaluating the safety of these ingredients. taobe.consulting Over the years, the EU has established positive and negative lists of substances, with many hair dye ingredients being moved to Annex III, which lists substances with restricted use. cosmileeurope.eu This reflects a dynamic regulatory environment where classifications and permissions are continuously updated based on new scientific data.

The evolution of these classifications has led to a clearer distinction between different types of hair dyes and their respective regulatory requirements. This structured approach aims to ensure a comprehensive evaluation of each substance based on its intended use and chemical properties.

Historical Production and Manufacturing Trends

The use of substances to color hair dates back to ancient civilizations, which utilized plant-based materials like henna and indigo. campus.edu The advent of synthetic organic chemistry in the 19th century marked a turning point, leading to the development of a wide range of new colorants. personalcaremagazine.com The first synthetic dye was discovered in 1856, and by the early 20th century, the first commercial synthetic hair dye was created. campus.edu

Direct dyes, including nitro dyes, became a significant class of hair colorants. chempedia.info These dyes offered the advantage of coloring hair without the need for an oxidizing agent. personalcaremagazine.com The production of these dyes involves precise chemical synthesis to create molecules with specific chromophores that absorb and reflect light to produce the desired color. The manufacturing process for hair dyes typically involves the careful selection and testing of raw materials, followed by a controlled mixing process to create the final formulation. hsacosmetics.com

In recent decades, manufacturing trends have been influenced by regulatory pressures and consumer demand for products with improved profiles. There has been a notable effort within the industry to develop new dye molecules and formulations that are not only effective but also meet stringent regulatory standards. cosmeticsandtoiletries.com The introduction of regulations such as REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals) in Europe has also impacted the chemical industry, including the production of pigments and dyes, by requiring companies to provide comprehensive data on the substances they produce and use. cirs-reach.comnih.gov

International and Regional Regulatory Status for Non-Toxicological Aspects

The regulatory status of this compound varies across different regions, with specific restrictions on its use concentration and formulation type. These regulations are primarily focused on ensuring the appropriate use of the ingredient in cosmetic products.

In the European Union, this compound is regulated as a cosmetic ingredient for use in hair dye formulations. europa.eu The Scientific Committee on Consumer Products (SCCP), the predecessor to the SCCS, issued an opinion on this compound, specifying its permitted use in direct hair dye formulations. europa.eu It is listed in Annex III of the EU Cosmetics Regulation, which outlines the conditions for its use. cosmileeurope.eu

In the United States, hair dyes are regulated by the Food and Drug Administration (FDA) under the Federal Food, Drug, and Cosmetic Act. taobe.consulting Coal-tar hair dyes, a category that includes many synthetic organic dyes, have a specific regulatory status that requires a caution statement on the label. sci-hub.se

The following table provides an overview of the regulatory status of this compound in the European Union based on the SCCP opinion.

| Region/Authority | Product Type | Maximum On-Head Concentration | Additional Conditions |

|---|---|---|---|

| European Union (SCCP Opinion) | Direct (non-oxidative) hair dye formulations | 2.0% | Should not be used in combination with nitrosating agents. Nitrosamine (B1359907) content should be below 50 ppb. |

Implications of Regulatory Changes on Research and Development of Analogous Compounds

The increasingly stringent regulatory landscape for cosmetic ingredients has had a profound impact on the research and development of new hair dyes, including compounds analogous to this compound. The comprehensive data requirements for new substances under regulations like the EU's Cosmetics Regulation and REACH present a significant hurdle for bringing new dye intermediates to the market. cosmeticsandtoiletries.comsensient-beauty.com

This regulatory environment has spurred innovation in several directions. There is a growing focus on developing hair dyes with more favorable toxicological profiles to meet the rigorous assessment standards. northwestern.edu Research is also being directed towards finding alternatives to traditional dye chemistries, including the exploration of natural and nature-inspired colorants. mdpi.com

The cost and time associated with generating the required data for regulatory approval can be substantial, which may deter the development of entirely new molecules. cosmeticsandtoiletries.com Consequently, there is also an emphasis on reformulating existing products and exploring novel combinations of approved dyes to create new shades. sensient-beauty.com The regulatory changes have, in effect, created a dual impact: while they have raised the bar for product evaluation, they have also stimulated research into safer and more sustainable hair coloring technologies. northwestern.edu The development of new analytical methods for the detection and quantification of impurities and degradation products has also become a critical area of research to support the regulatory assessment of both new and existing hair dyes.

Future Research Directions

Development of Novel Green Synthesis Routes

The chemical industry is increasingly prioritizing sustainable manufacturing processes. For HC Blue no. 11, future research should focus on developing "green" synthesis routes that minimize environmental impact. This includes exploring biocatalytic methods, which utilize enzymes or whole microorganisms to perform chemical transformations under mild conditions d-nb.inforsc.orgnih.govrsc.orgresearchgate.net. Such approaches can reduce the reliance on harsh chemicals, lower energy consumption, and generate less hazardous waste compared to conventional synthesis pathways. Research could investigate the use of specific enzymes for key reaction steps or the development of microbial fermentation processes to produce this compound or its precursors. Furthermore, exploring the use of renewable feedstocks and environmentally benign solvents, such as water or bio-based solvents, in the synthesis process is crucial mdpi.comacs.org. The optimization of reaction parameters, including temperature, pH, and catalyst selection, will be vital to achieving high yields and purity while adhering to green chemistry principles.

Advanced Analytical Techniques for Trace-Level Detection

Accurate and sensitive detection of this compound, particularly at trace levels in environmental matrices or complex product formulations, is essential for monitoring, quality control, and environmental risk assessment. Future research should focus on developing and refining advanced analytical techniques. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS/MS) has emerged as a powerful tool for the sensitive and selective detection of dyes, offering high resolution and accurate mass identification fda.gov.twmdpi.comresearchgate.netchromatographyonline.com. Research could further explore the application of techniques like ultra-high-performance liquid chromatography (UHPLC-MS/MS) for faster analysis and improved sensitivity. Other promising avenues include the development of electrochemical sensors, which can offer rapid, portable, and cost-effective detection methods, and advanced spectroscopic techniques, such as surface-enhanced Raman spectroscopy (SERS), for highly sensitive molecular fingerprinting. The establishment of standardized protocols for sample preparation and validation of these methods will be critical to ensure reliable and comparable results across different studies numberanalytics.com.

Comprehensive Modeling of Environmental Transport and Transformation

Understanding the environmental fate of this compound is crucial for assessing its potential ecological impact. Future research should aim to develop comprehensive models that can predict its transport and transformation in various environmental compartments (e.g., water, soil, air). This involves detailed studies on its degradation pathways, including photodegradation, biodegradation, and hydrolysis under different environmental conditions. Investigating the adsorption behavior of this compound onto different soil and sediment types, as well as its potential for bioaccumulation, will provide valuable data for transport modeling. Computational modeling, such as quantitative structure-activity relationship (QSAR) and fate and transport models, can integrate experimental data to predict the compound's persistence, mobility, and potential exposure levels. Such models are essential for informing environmental risk assessments and developing effective management strategies.

Exploration of Sustainable Remediation Technologies for Related Dye Contaminants

While direct remediation technologies specifically for this compound may be limited in current literature, research into sustainable remediation of related dye contaminants can provide valuable insights. Future work should explore advanced oxidation processes (AOPs), such as photocatalysis using semiconductor materials (e.g., TiO2, ZnO) mdpi.comresearchgate.net, ozonation, and Fenton processes, which can effectively degrade recalcitrant organic dyes into less harmful substances. Adsorption techniques, utilizing novel adsorbent materials like activated carbon, zeolites, or bio-based materials, also present a promising avenue for dye removal from wastewater mdpi.comrsc.org. Furthermore, bioremediation strategies, employing specialized microorganisms or enzymes capable of degrading dye molecules, offer an eco-friendly and cost-effective approach. Research into hybrid remediation technologies, combining physical, chemical, and biological methods, could offer synergistic effects for enhanced dye removal efficiency and sustainability. The development of cost-effective and scalable remediation solutions is paramount for addressing dye pollution in industrial wastewater.

Q & A

Q. What are the key physicochemical properties of HC Blue No. 11 that influence its stability in experimental formulations?

Methodological Answer: To evaluate stability, researchers should first characterize the compound’s solubility, pH sensitivity, and thermal degradation profile using techniques like high-performance liquid chromatography (HPLC) and UV-Vis spectroscopy. Accelerated stability studies under controlled temperature and humidity conditions (e.g., ICH guidelines) can identify degradation pathways. For reproducibility, document batch-to-batch variability in synthesis and purity using nuclear magnetic resonance (NMR) and mass spectrometry .

Q. How can researchers design experiments to assess the cytotoxicity of this compound in in vitro models?

Methodological Answer: Use standardized cell lines (e.g., HaCaT keratinocytes or HepG2 hepatocytes) and follow ISO 10993-5 guidelines for cytotoxicity testing. Include dose-response curves (0–1000 µM), positive/negative controls, and endpoints like mitochondrial activity (MTT assay) and membrane integrity (LDH release). Ensure triplicate replicates and statistical power analysis (e.g., ANOVA with post-hoc tests) to minimize Type I/II errors .

Q. What spectroscopic methods are most effective for identifying this compound in complex matrices (e.g., environmental samples)?

Methodological Answer: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with multiple reaction monitoring (MRM) is optimal for trace detection. Validate the method using spiked recovery experiments in matrices like wastewater or soil, and report limits of detection (LOD) and quantification (LOQ). Cross-validate with Fourier-transform infrared spectroscopy (FTIR) for structural confirmation .

Advanced Research Questions

Q. How can conflicting data on this compound’s genotoxicity be resolved across different study designs?

Methodological Answer: Conduct a systematic review with inclusion criteria (e.g., OECD guidelines compliance) and meta-analysis to quantify heterogeneity. Evaluate confounding variables such as impurity profiles (e.g., nitroso derivatives) or assay sensitivity differences (Ames test vs. comet assay). Use Bayesian statistical models to weight studies by quality and sample size .

Q. What advanced computational models predict this compound’s metabolic pathways and potential bioactive metabolites?

Methodological Answer: Apply in silico tools like molecular docking (AutoDock Vina) to predict enzyme interactions (e.g., cytochrome P450 isoforms) and quantum mechanical simulations (Gaussian software) for reactive metabolite identification. Validate predictions with in vitro microsomal assays (S9 fraction) and high-resolution mass spectrometry (HRMS) .

Q. How should longitudinal studies be structured to evaluate this compound’s bioaccumulation in aquatic ecosystems?

Methodological Answer: Design a tiered approach:

- Tier 1: Lab-scale aquatic microcosms with controlled exposure levels (0.1–10 ppm) over 30–90 days.

- Tier 2: Field sampling in impacted water bodies, paired with LC-MS/MS analysis of sediment and biota (e.g., fish liver).

- Tier 3: Ecotoxicokinetic modeling (e.g., USEtox) to extrapolate bioaccumulation factors (BAFs) .

Q. What experimental strategies mitigate batch-to-batch variability in this compound synthesis for reproducible toxicological studies?

Methodological Answer: Implement quality-by-design (QbD) principles:

- Optimize reaction conditions (temperature, catalysts) via Design of Experiments (DoE) software (e.g., MODDE).

- Standardize purification (e.g., column chromatography gradients) and validate purity (>98%) via HPLC-UV/DAD.

- Archive samples in inert atmospheres to prevent degradation .

Methodological Frameworks for Research Design

Q. How can the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) be applied to this compound research proposals?

Methodological Answer:

- Feasible: Pilot studies to confirm resource availability (e.g., analytical instrumentation access).

- Novel: Focus on understudied endpoints (e.g., epigenetic effects via DNA methylation assays).

- Ethical: Adhere to OECD 423 guidelines for animal studies and obtain IRB approval for human cell line use .

Q. What statistical approaches address non-linear dose-response relationships in this compound toxicity studies?

Methodological Answer: Use non-parametric regression (e.g., LOESS smoothing) or Hill slope models (GraphPad Prism) to fit sigmoidal curves. For threshold identification, apply benchmark dose (BMD) modeling with EPA’s BMDS software. Report 95% confidence intervals and Akaike information criterion (AIC) for model selection .

Data Contradiction and Reproducibility

Q. How can researchers validate conflicting results in this compound’s photocatalytic degradation efficiency?

Methodological Answer: Replicate experiments under identical conditions (pH, light source intensity, catalyst loading) using a centralized protocol. Share raw data (e.g., UV-Vis spectra kinetics) via open-access repositories. Perform inter-laboratory comparisons with blinded samples to isolate technician or equipment bias .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.